4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide
Description
4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyclohexylidene-dione core linked via an ethylamino spacer.
Properties
IUPAC Name |
4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2)9-15(20)14(16(21)10-17)11-19-8-7-12-3-5-13(6-4-12)24(18,22)23/h3-6,11,20H,7-10H2,1-2H3,(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDWQADHUNGAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCC2=CC=C(C=C2)S(=O)(=O)N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and its efficacy in preclinical studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H19N2O4S
- Molecular Weight : 301.36 g/mol
The presence of a sulfonamide group is crucial for its biological activity, particularly in the modulation of enzyme functions and receptor interactions.
Research indicates that compounds similar to this compound may interact with various receptor tyrosine kinases (RTKs), particularly the tropomyosin receptor kinase A (TrkA). This interaction suggests potential applications in treating conditions like glioblastoma (GBM) by affecting cell viability and proliferation through targeted inhibition of signaling pathways associated with cancer growth .
Antitumor Activity
Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit potent antitumor activity. For instance, one study reported that a related compound significantly reduced cell viability in GBM cell lines, achieving an IC50 comparable to standard chemotherapeutic agents like cisplatin. The mechanism appears to involve the inhibition of TrkA signaling pathways, leading to decreased proliferation and increased apoptosis in cancer cells .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various concentrations of the compound. The findings indicate that at concentrations ranging from 10 µM to 100 µM, there is a dose-dependent inhibition of cell growth. The percentage of cell growth inhibition was calculated using trypan blue exclusion assays, confirming the cytotoxic effects of the compound against cancerous cell lines .
Research Findings
| Study | Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|---|
| AL106 | TrkA | 25 | Comparable to cisplatin | |
| AL110 | P-gp | 30 | Inhibitor of multiple CYP enzymes | |
| AL34 | GBM | 20 | Significant reduction in viability |
Case Studies and Applications
- Study on Glioblastoma : A recent publication demonstrated that a benzenesulfonamide derivative effectively targeted GBM cells, with significant reductions in cell viability observed at concentrations as low as 10 µM. The study utilized both live/dead staining and flow cytometry for accurate measurement of cell death .
- Pharmacokinetic Properties : The pharmacokinetic profile assessed through ADMET predictions indicated favorable absorption characteristics and low toxicity risk, suggesting potential for further development as an anticancer agent .
- Drug Interaction Studies : The compound's ability to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19) raises important considerations for drug interactions in clinical settings. This feature is critical for evaluating the safety profile and therapeutic window in combination therapies .
Scientific Research Applications
The compound 4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Molecular Formula
- Chemical Structure: The compound contains a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, benzenesulfonamide analogs have been studied for their effects on glioblastoma (GBM) cells, showing promising results in inhibiting tumor growth through targeted receptor interactions .
Case Study: Anti-GBM Activity
In a study focusing on the anti-GBM activity of benzenesulfonamide derivatives, it was found that compounds similar to the target compound induced cell death in GBM cells while exhibiting lower cytotoxicity in non-cancerous cells. The study utilized a kernel partial least squares regression model to predict the anticancer activity, yielding a correlation coefficient of for the training set .
Enzyme Inhibition
The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. The structural modifications present in this compound may enhance its potency as an enzyme inhibitor.
Antimicrobial Properties
Sulfonamides are historically recognized for their antibacterial properties. The target compound's structure suggests potential activity against bacterial infections, particularly those resistant to conventional antibiotics. Further studies are needed to evaluate its efficacy against specific bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits glioblastoma cell growth | |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase | |
| Antimicrobial | Possible antibacterial activity |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Activity Level | Modifications Needed |
|---|---|---|
| Base Compound | Moderate | Increase hydrophilicity |
| Derivative A | High | Optimize side chains |
| Derivative B | Low | Alter functional groups |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Thiadiazolyl (AL106) and isoxazolyl () groups enhance anti-cancer and anti-microbial activities, respectively, suggesting that substituent choice critically modulates bioactivity .
- Cyclohexylidene-Dione Core: This moiety is conserved across analogs and is associated with keto-enol tautomerism, which may influence solubility and intermolecular interactions .
Crystallographic and Physicochemical Comparisons
Table 2: Crystallographic Data for Selected Compounds
Key Observations :
- Crystal Packing : The triclinic system in ’s compound facilitates extensive hydrogen-bonded networks (e.g., O–H⋯N and N–H⋯N), enhancing thermal stability compared to less ordered systems .
- Solubility : Co-crystallization with acetic acid (Ghorab et al.) suggests strategies to improve aqueous solubility for the target compound .
Preparation Methods
Acetylation Reaction
β-Phenethylamine undergoes acetylation with acetic acid or acetic anhydride (1:1–1.25 molar ratio) under reflux for 3–5 hours. Distillation removes excess acetic acid, yielding N-acetyl-β-phenethylamine. Solvents like chloroform or dichloromethane enhance solubility, achieving a 130% yield (relative to β-phenethylamine).
Chlorosulfonation
N-Acetyl-β-phenethylamine reacts with chlorosulfonic acid (1:1.42–3.6 molar ratio) at 60–70°C for 2–4 hours. Phosphorus pentachloride or thionyl chloride assists in generating the sulfonyl chloride intermediate. This step minimizes chlorosulfonic acid usage, reducing wastewater load.
Amination and Hydrolysis
The sulfonyl chloride intermediate is aminated with aqueous ammonia, followed by hydrolysis using 18–30% sodium hydroxide. Hydrochloric acid neutralization precipitates 4-(2-aminoethyl)benzenesulfonamide crude product (yield: 75–85%). Activated charcoal purification and cold-water washing remove impurities.
Refinement
Recrystallization from methanol or ethanol yields >98% pure intermediate. Key parameters include solvent ratios (1:2.5–5.5 crude-to-solvent) and activated charcoal treatment (1:0.05–0.10 weight ratio).
Cyclocondensation with 4,4-Dimethyl-2,6-diketone
The final step introduces the 4,4-dimethyl-2,6-dioxocyclohexylidene moiety via Schiff base formation. Arab Journal of Chemistry details this reaction using sulfonamide derivatives:
Reaction Conditions
4-(2-Aminoethyl)benzenesulfonamide reacts with 4,4-dimethyl-2,6-diketone in dry dimethylformamide (DMF) under reflux for 22 hours. A 1:1.2 molar ratio (sulfonamide:diketone) optimizes yield, achieving 81–90% conversion.
Purification
The product crystallizes from dioxane, with activated charcoal decolorization. Melting points (267–308°C) and spectral data confirm purity.
Optimization Strategies
Solvent Selection
Temperature Control
Byproduct Management
-
Spent acid from chlorosulfonation is concentrated for inorganic salt recovery.
-
Mother liquors from crystallization are recycled, improving atom economy.
Characterization Data
Table 1: Spectral Data for 4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide
| Parameter | Value/Observation | Source |
|---|---|---|
| IR (cm⁻¹) | 3441 (NH), 1653 (C=O), 1383 (SO₂) | |
| ¹H NMR (δ, ppm) | 1.0 (s, 6H, CH₃), 2.3 (s, CH₂), 6.8–7.5 (Ar-H) | |
| Melting Point | 267–308°C | |
| Yield | 81–90% |
Table 2: Comparative Analysis of Synthesis Steps
| Step | Conditions | Yield | Key Reagents |
|---|---|---|---|
| Acetylation | Reflux, 3–5 h, CH₃COOH | 130% | β-Phenethylamine |
| Chlorosulfonation | 60–70°C, 2–4 h, ClSO₃H | 75% | PCl₅, SOCl₂ |
| Cyclocondensation | Reflux, 22 h, DMF | 90% | 4,4-Dimethyl-2,6-diketone |
Challenges and Solutions
Q & A
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100-ns trajectories (GROMACS/AMBER).
- Binding free energy calculations : Use MM-PBSA/GBSA to quantify enthalpic contributions.
- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., ’s DFT-based lattice energy analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
